molecular formula C15H16N2S2 B5759776 N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea

N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea

Cat. No. B5759776
M. Wt: 288.4 g/mol
InChI Key: VZSBXOOWDFQUID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. MPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising tool for investigating various biological processes.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cancer growth, inflammation, and oxidative stress. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activity of several enzymes involved in cancer growth, including matrix metalloproteinases and cyclooxygenase-2 (COX-2). Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a key signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects:
N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have a range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-cancer activity. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the production of reactive oxygen species (ROS) and protect against oxidative damage, suggesting that it may have antioxidant activity. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a useful tool for investigating various aspects of cancer biology and potential cancer therapies. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have antioxidant and anti-inflammatory properties, making it a useful tool for investigating various biological processes related to oxidative stress and inflammation.
One limitation of using N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea in lab experiments is its potential toxicity. While N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to be relatively non-toxic in animal studies, its toxicity in humans has not been fully evaluated. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea may have off-target effects that could complicate experimental results.

Future Directions

There are several potential future directions for research on N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of interest is the development of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea-based cancer therapies. N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, suggesting that it may be a useful tool for developing new cancer treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea and its potential off-target effects. Finally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea could be used in combination with other drugs or therapies to enhance their efficacy or reduce their toxicity.

Synthesis Methods

N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized through a multi-step process involving the reaction of 3-methylbenzoyl chloride with potassium thiocyanate, followed by the reaction of the resulting intermediate with 2-(methylthio)aniline. The final product is obtained through recrystallization and purification steps.

Scientific Research Applications

N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and oxidative stress. In cancer research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In inflammation research, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to reduce inflammation and oxidative stress in various animal models, suggesting that it may have anti-inflammatory properties. Additionally, N-(3-methylphenyl)-N'-[2-(methylthio)phenyl]thiourea has been used in studies on oxidative stress, where it has been shown to have antioxidant activity and protect against oxidative damage.

properties

IUPAC Name

1-(3-methylphenyl)-3-(2-methylsulfanylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2S2/c1-11-6-5-7-12(10-11)16-15(18)17-13-8-3-4-9-14(13)19-2/h3-10H,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSBXOOWDFQUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylphenyl)-3-[2-(methylsulfanyl)phenyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.